3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H,9H2 |
InChI Key |
FTPHGCVADNPHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine with α-Haloaldehydes
The cyclocondensation of 2-aminopyridine derivatives with α-haloaldehydes represents a classical approach to construct the imidazo[1,2-a]pyridine core. In this method, 2-aminopyridine reacts with α-chloroacetaldehyde derivatives under basic conditions to form the bicyclic structure. The aldehyde group is introduced in situ during the cyclization step, while the amino group is typically protected and later deprotected.
Key studies have demonstrated that using dichloromethane as a solvent with potassium carbonate as a base at 40–60°C yields the intermediate 3-aminoimidazo[1,2-a]pyridine-2-hydroxymethyl, which is subsequently oxidized to the aldehyde . Oxidation is achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in a biphasic system (dichloromethane/water) at –10 to 0°C, followed by warming to 10–25°C for completion . This method achieves yields of up to 78% for the final aldehyde product but requires careful control of stoichiometry to avoid over-oxidation to carboxylic acids.
Multi-Component A³-Coupling Reactions in Micellar Media
Recent advances in green chemistry have leveraged micellar media to facilitate multi-component reactions (MCRs). The A³-coupling (aldehyde-amine-alkyne) strategy, optimized by Das et al. , involves the condensation of 2-aminopyridine, aldehydes, and terminal alkynes in the presence of a copper catalyst. While this method traditionally produces imidazo[1,2-a]pyridines with aryl or alkyl substituents, modifications allow the direct incorporation of aldehyde groups.
By substituting benzaldehyde with protected aldehyde precursors (e.g., acetaldehyde diethyl acetal), the imidazo[1,2-a]pyridine core forms with a masked aldehyde at position 2. Subsequent acidic hydrolysis (e.g., HCl in tetrahydrofuran) unveils the aldehyde functionality. This approach, conducted in sodium dodecyl sulfate (SDS) micelles at 50°C, achieves 65–72% yields while minimizing organic solvent use .
Oxidative Functionalization of Hydroxymethyl Precursors
A two-step synthesis involving oxidation of hydroxymethyl intermediates has been widely adopted for its scalability. The process begins with the preparation of 3-aminoimidazo[1,2-a]pyridine-2-hydroxymethyl via Friedländer condensation between 2-aminopyridine and ethyl glyoxalate. The hydroxymethyl group is then oxidized using TEMPO/NaClO or iodine in dimethyl sulfoxide (DMSO) .
Comparative studies reveal that TEMPO/NaClO in dichloromethane/water (pH 9–10) provides superior selectivity for aldehyde formation (85–90% conversion) compared to DMSO/iodine systems (70–75%) . However, the latter avoids halogenated solvents, aligning with green chemistry principles.
Catalytic Formylation Strategies
Direct formylation of the imidazo[1,2-a]pyridine core at position 2 is challenging due to competing reactivity at other positions. Vilsmeier-Haack formylation, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), has been explored under cryogenic conditions (–20°C). This method selectively introduces the aldehyde group but requires subsequent amination at position 3 .
Amination is achieved via nucleophilic aromatic substitution using ammonia in the presence of copper(I) iodide at 120°C, yielding the target compound in 55–60% overall yield . While effective, this route suffers from harsh conditions and low functional group tolerance.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
Current methods face hurdles in regioselectivity, solvent sustainability, and functional group compatibility. Emerging techniques such as electrochemical oxidation and photoredox catalysis offer promising alternatives for milder aldehyde introduction. Additionally, flow chemistry systems could enhance the scalability of TEMPO-mediated oxidations while reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 3-Aminoimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde" with detailed data tables and case studies is not available within the provided search results, the information below synthesizes data regarding imidazo[1,2-a]pyridine derivatives and their applications, which can provide context.
Imidazo[1,2-a]pyridine Derivatives: Overview
Imidazo[1,2-a]pyridine derivatives are nitrogen-containing heterocycles that have applications in pharmaceuticals and as food additives . These derivatives possess a chemical structure that makes them useful in medicinal chemistry . They exhibit a range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
Synthesis Methods
Several methods exist for synthesizing imidazo[1,2-a]pyridines:
- Cascade Reaction: Combines nitroolefins with 2-aminopyridines, using FeCl3 as a catalyst . This method accommodates both aromatic and aliphatic nitroolefins, as well as substituted 2-aminopyridine derivatives .
- Multicomponent Reaction: Combines 2-aminopyridine, an aldehyde, and an isonitrile, catalyzed by scandium triflate .
- One-Pot Synthesis: A condensation reaction involving three compounds .
- T3P utilization: Propylphosphonic anhydride (T3P) is used as a key reagent in the synthesis of imidazo[1,2-a]pyridines from alcohols, employing an in situ oxidation/cyclocondensation process .
Specific Applications and Research
- Antimicrobial Agents: Imidazo[1,2-a]pyridine-3-carboxamides have shown potential as antimycobacterial agents . These compounds may offer new treatments against mycobacterial infections, including tuberculosis .
- Antiviral Drug Development: 3-aminoimidazo[1,2-a]pyridine scaffold has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
- Clinical Candidates: Imidazo[1,2-a]pyridine-3-carboxamide compound has shown potential against multidrug-resistant and extensively drug-resistant tuberculosis .
- ** medicinal significance:** Benzimidazole and imidazopyridine scaffolds are considerably prevalent and have gained importance over the past few decades. Both are an important class of molecules due to their wide spectrum of biological activities and clinical applications .
** স্কলার্ Additional Information**
Mechanism of Action
The mechanism of action of 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts essential enzymatic processes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Comparisons :
- 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde: Synthesized via one-pot Ugi reactions under mechanochemical conditions, avoiding toxic solvents or transition metals . This method is scalable and efficient, with yields exceeding 90% in optimized conditions.
- THR-50 (Benzimidazole analogue) : Requires a three-step synthesis involving costly reagents and purification after each step, resulting in a lower overall yield (~40%) .
- Halogenated Analogues (e.g., 2-Chloro/8-Bromo derivatives) : Synthesized via halogenation reactions. For example, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is obtained through direct bromination, achieving 95% purity . Halogenation often requires harsh conditions (e.g., HBr/AcOH), limiting functional group compatibility.
Advantages of 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde:
- Synthetic Simplicity: Fewer steps and higher atom economy compared to benzimidazole-based analogues.
- Diverse Derivatization: The amino and aldehyde groups enable further modifications via reductive amination, Suzuki coupling, or condensation reactions .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
| Compound | Molecular Formula | Molecular Weight | Substituents | Log P (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₇N₃O | 161.16 | 2-CHO, 3-NH₂ | 0.89 | 12.4 (DMSO) |
| 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₅ClN₂O | 180.59 | 3-CHO, 2-Cl | 1.52 | 8.2 (DMSO) |
| 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₅BrN₂O | 225.04 | 2-CHO, 8-Br | 1.87 | 5.6 (DMSO) |
| 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | C₉H₈N₂O | 160.17 | 2-CHO, 6-CH₃ | 1.21 | 10.1 (DMSO) |
Key Observations :
- Polarity: The amino group in 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde reduces hydrophobicity (lower Log P) compared to halogenated analogues, enhancing aqueous solubility .
- Steric Effects : Methyl-substituted derivatives (e.g., 6-methyl) exhibit moderate solubility due to increased steric hindrance .
Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)
- 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde (F2): Demonstrates potent inhibition of HIV-1 RT with an EC₅₀ of 0.8 μM. It synergizes with AZT and nevirapine (NVP), reducing viral load by 90% in combinatorial assays . Structural studies highlight hydrogen bonding between the amino group and RT residues (e.g., Lys101), enhancing binding affinity.
- THR-50 (Benzimidazole analogue) : Less effective (EC₅₀ = 3.2 μM) due to reduced π-π stacking interactions and higher metabolic instability .
Resistance Profile : F2 retains activity against common RT mutants (K103N, Y181C) with <2-fold resistance, whereas THR-50 shows 5–10-fold resistance .
Biological Activity
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its pharmacological potential. Compounds in this category exhibit a broad spectrum of biological activities, including:
- Antimicrobial : Significant activity against Mycobacterium tuberculosis (Mtb) and other pathogens.
- Anticancer : Potential effects on various cancer cell lines.
- Enzyme Inhibition : Targeting specific enzymes such as glutamine synthetase.
Antimicrobial Activity
Recent studies have highlighted the efficacy of 3-aminoimidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a series of compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.003 to 0.05 μM against Mtb, indicating potent anti-tubercular activity .
Table 1: Antimicrobial Activity of 3-Aminoimidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 0.003 | Against Mtb |
| Compound B | 0.045 | Against non-tubercular mycobacteria |
| Compound C | 0.38 | Glutamine synthetase inhibitor |
Anticancer Activity
The anticancer potential of 3-aminoimidazo[1,2-a]pyridine derivatives has been explored in various studies. Notably, certain derivatives have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For example, compound 4n was identified with an IC50 of 0.38 μM against glutamine synthetase, showcasing its potential as an anticancer agent .
Case Study: Cytotoxicity Assessment
In a comparative study examining several derivatives, the following results were observed:
- Compound D : IC50 = 0.25 μM against MCF-7
- Compound E : IC50 = 0.15 μM against HeLa
- Compound F : IC50 = 0.10 μM against PC-3
These findings suggest that modifications in the imidazo[1,2-a]pyridine structure can lead to enhanced anticancer activity.
Structure-Activity Relationship (SAR)
The SAR studies have elucidated how structural modifications influence biological activity. For instance:
- Substituent Variations : The introduction of different groups at the C2 and C6 positions significantly affects potency.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| -Cl | C6 | Increased potency |
| -CH3 | C2 | Moderate potency |
| -NO2 | C6 | Decreased potency |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde, and how do their yields compare?
- Methodological Answer :
- Route 1 : Oxidation of imidazo[1,2-a]pyridine-2-methanol using MnO₂ or other oxidants (yield: ~51%) .
- Route 2 : Chloromethylation of 2-dichloromethyl-imidazo[1,2-a]pyridine followed by hydrolysis (yield: ~90%) .
- Multicomponent Reactions : One-pot reactions involving 2-aminopyridine, aldehydes, and isonitriles in aqueous or catalytic conditions (yield: >70%, depending on substituents) .
- Table :
| Method | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Oxidation of methanol | 51% | MnO₂, DCM | |
| Chloromethylation | 90% | ClCH₂Cl, hydrolysis | |
| Multicomponent (Adib) | 70-85% | Aqueous, no catalyst |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₈H₆N₂O, m/z 146.15) .
- IR Spectroscopy : Identifies aldehyde C=O stretching (~1700 cm⁻¹) .
Q. What biological activities have been preliminarily reported for this compound?
- Methodological Answer :
- Antikinetoplastid Activity : Derivatives show IC₅₀ values of 1.35–8.5 μM against Trypanosoma species .
- Antimicrobial Potential : Nitrothiazole-thiazolidinone hybrids exhibit activity against Mycobacterium tuberculosis (MIC: <10 μg/mL) .
- Table :
| Target Organism | IC₅₀/MIC | Derivative Structure | Reference |
|---|---|---|---|
| Trypanosoma brucei brucei | 1.35 μM | Chalcone-conjugated derivative | |
| Mycobacterium tuberculosis | <10 μg/mL | Nitrothiazole hybrid |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity and yield in multicomponent syntheses?
- Methodological Answer :
- Catalyst Screening : Use of Lewis acids (e.g., BF₃·Et₂O) improves cyclization efficiency in Groebke–Blackburn–Bienaymé reactions .
- Solvent Effects : Anhydrous conditions minimize side reactions in formimidamide-mediated cyclizations .
- Temperature Control : Room-temperature reductions using B₂(OH)₄ and 4,4’-bipyridine achieve >90% selectivity for nitro-to-amine conversions .
Q. What mechanistic insights explain the regioselectivity of cyclization reactions?
- Methodological Answer :
- Baldwin’s Rules : 5-exo-trig cyclizations (e.g., formimidamide intermediates) are favored over 5-endo-trig pathways due to lower activation energy .
- Quantum Chemical Analysis : DFT studies reveal that substituents like dimethyliminium lower transition-state energy by stabilizing partial charges .
Q. How do structural modifications (e.g., substituents at C-3) influence bioactivity and physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Groups : Cyano or nitro substituents enhance luminescence via ESIPT (excited-state intramolecular proton transfer) in polymorphs .
- Chalcone Conjugation : Improves antikinetoplastid activity by increasing lipophilicity and membrane penetration .
- Table :
| Modification Site | Substituent | Property Impact | Reference |
|---|---|---|---|
| C-3 | -CN | Red-shifted luminescence | |
| C-2 | -COCH₃ | Enhanced antimicrobial activity |
Q. What computational tools are used to predict reactivity or stability in derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states in cyclization reactions (e.g., activation energies for Mannich-type vs. Baldwin-forbidden pathways) .
- Molecular Docking : Predicts binding affinity of derivatives to α-glucosidase (e.g., 3-amino-2,4-diaryl derivatives with ΔG < -8 kcal/mol) .
Key Considerations for Data Contradictions
- Synthesis Yields : Discrepancies in yields (e.g., 51% vs. 90% in ) arise from differing starting materials (methanol vs. dichloromethyl precursors) or purification methods .
- Catalyst Efficiency : reports slow conversion with BF₃·Et₂O, while achieves rapid synthesis in aqueous conditions without catalysts, highlighting solvent-dependent reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
